(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S2/c13-8-4-2-1-3-7(8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLAXGBOOMYLCQ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of acetic anhydride to yield the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Antifungal Activity
Research has highlighted the antifungal capabilities of thiazolidine derivatives, including (E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. It has been shown to inhibit the initiation of hyphal growth in Candida albicans, a common fungal pathogen, without affecting cell viability or budded growth. This selective antifungal action suggests potential for developing new antifungal agents based on this scaffold .
Aldose Reductase Inhibition
The compound exhibits significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. Studies have demonstrated that its derivatives possess submicromolar IC50 values, indicating potent inhibition compared to established inhibitors like epalrestat. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazolidine core could enhance efficacy and selectivity against aldose reductase .
Antimicrobial Properties
Recent studies have also evaluated the antimicrobial activity of related thiazolidine derivatives. Compounds synthesized from this compound have shown promising results against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. These findings indicate potential applications in treating bacterial infections .
Case Study: Aldose Reductase Inhibition
A study investigated the inhibitory action of various thiazolidine derivatives on aldose reductase, revealing that certain modifications to the molecular structure significantly enhanced inhibitory potency. The compound (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid was identified as particularly effective, demonstrating over five times greater potency than epalrestat .
Case Study: Antifungal Activity
In another study focused on antifungal properties, researchers synthesized a series of thiazolidine derivatives and evaluated their effects on Candida albicans. The results indicated that specific structural features contributed to enhanced antifungal activity, paving the way for further development of targeted antifungal therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations:
Chlorine Position : The 2-chloro substitution (target compound) enhances aldose reductase (ALR2) inhibition compared to the 4-chloro analogue, suggesting steric and electronic preferences for enzyme binding .
Heterocyclic Modifications : Incorporating furan (e.g., 4-chlorophenyl-furan) reduces cytotoxicity (IC50: 9.7 µM vs. 2.8 µM for 4-chlorobenzylidene) but broadens antibacterial activity .
Side-Chain Functionalization : Adding sulfonamide groups (e.g., compound 7b in ) improves selectivity for enzymes like carbonic anhydrase, with IC50 values in the submicromolar range .
Anticancer Activity
- The target compound exhibits moderate cytotoxicity against human leukemia cells (e.g., HL-60), with mechanisms involving apoptosis induction via caspase-3 activation .
- In contrast, 4-chlorobenzylidene derivatives show higher potency (IC50: 2.8 µM) but lower selectivity, inducing necrosis in normal cells at higher concentrations .
Antimicrobial Activity
Enzyme Inhibition
- The target compound is a potent ALR2 inhibitor (IC50: 1.2 µM), surpassing the clinical drug epalrestat (IC50: 6.5 µM) .
- Trifluoromethyl-substituted analogues (e.g., compound 7c in ) show mixed-type inhibition of carbonic anhydrase, highlighting the role of electron-withdrawing groups in enhancing binding affinity .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at the benzylidene ring enhance enzyme inhibition (e.g., ALR2, carbonic anhydrase) by stabilizing ligand-receptor interactions .
Hydrophobic Side Chains : Acetic acid derivatives generally exhibit better solubility and bioavailability compared to ester or amide variants, which may reduce systemic toxicity .
Stereochemistry : E-configuration is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Biological Activity
(E)-2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its biological relevance. The presence of the chlorobenzylidene moiety and the acetic acid group contributes to its unique chemical properties. Its molecular formula is , indicating a complex structure that allows for various biological interactions.
Target Interactions
The primary biological activity of this compound is attributed to its interaction with vascular cells and monocytes/macrophages, leading to the inhibition of pro-inflammatory cytokine production. This action is crucial in conditions characterized by chronic inflammation, such as diabetes and cardiovascular diseases .
Biochemical Pathways
The compound disrupts several biochemical pathways related to inflammation by:
- Inhibiting the expression of inducible nitric oxide synthase (iNOS).
- Reducing cell adhesion molecules.
- Modulating signaling pathways involved in inflammatory responses .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to significantly reduce levels of pro-inflammatory cytokines in vitro .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. In studies, derivatives of thiazolidinone compounds have been evaluated for their ability to inhibit fungal growth, particularly against Candida species. The compound's structure suggests potential efficacy against both bacterial and fungal infections .
Cytotoxicity and Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. It has shown low antiproliferative activity against certain cancer cell lines, indicating potential as a therapeutic agent in oncology .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the thiazolidinone core can enhance or diminish biological activity. For instance:
- Substituents on the benzylidene moiety significantly influence the compound's potency against aldose reductase, an enzyme implicated in diabetic complications.
- Variations in the acetic acid group can affect solubility and bioavailability, impacting overall efficacy .
Case Studies and Experimental Findings
-
Aldose Reductase Inhibition : A study compared various derivatives of thiazolidinone compounds, finding that some exhibited submicromolar IC50 values against aldose reductase, outperforming known inhibitors like epalrestat .
Compound IC50 (µM) Type of Inhibition Epalrestat 0.8 Competitive Tested Derivative 0.15 Mixed-type - Antifungal Activity : Another study evaluated the antifungal properties of similar thiazolidinone derivatives, reporting minimum inhibitory concentrations (MIC) ranging from 0.125 to 0.5 mg/L against Candida albicans, highlighting the potential for clinical applications in treating fungal infections .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using HepG2 cell lines, where low antiproliferative activity was observed, suggesting selective action against certain cancer types while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of thiazolidinone precursors with 2-chlorobenzaldehyde derivatives under acidic or basic conditions. Key steps include:
- Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-ylacetic acid and 2-chlorobenzaldehyde, optimized at 80–100°C in acetic acid or ethanol .
- Critical parameters : Solvent polarity (e.g., DMF for high yields), pH (acidic for protonating intermediates), and reaction time (1–4 hours). Yields range from 48% to 89% depending on substituents .
- Purification : Recrystallization (acetic acid/ethanol) or column chromatography (DCM:MeOH gradients) .
Q. Which analytical techniques are critical for characterizing this compound, and how do they confirm structural integrity?
- 1H/13C NMR : Confirm regiochemistry of the thiazolidinone core (e.g., δ 4.65 ppm for CH2 in acetic acid moiety) and E/Z isomerism (olefinic proton at δ 7.67 ppm) .
- IR spectroscopy : Peaks at 1705 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S) validate functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 496.1 [M+H]+) confirm molecular weight .
- Melting points : Consistency (e.g., 210–214°C for Z-isomers) indicates purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance anticancer activity?
- Substituent modifications : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhances cytotoxicity (IC50 < 10 μM in leukemia cells) .
- Hybrid scaffolds : Fusion with pyrazole or indole moieties improves apoptosis induction (e.g., 85% apoptosis in HL-60 cells at 25 μM) .
- Methodology :
- In vitro assays : MTT for cytotoxicity, flow cytometry for apoptosis .
- Molecular docking : Target topoisomerase II or Bcl-2 proteins using AutoDock Vina .
Q. How can contradictions in biological activity data across studies be resolved?
- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay standardization : Compare IC50 values under consistent conditions (e.g., 48-hour exposure vs. 72-hour) .
- Structural confirmation : Verify E/Z isomerism via NOESY NMR, as Z-isomers often show higher activity .
Q. What role does chirality play in biological activity, and how can enantiomers be synthesized?
- Chiral synthesis : Use L/D-phenylalanine derivatives to introduce stereocenters (e.g., [α]25D = −155.09° for L-enantiomers) .
- Enantiomeric analysis : Chiral HPLC (e.g., tR = 13.58 min for major enantiomer) and circular dichroism (CD) .
- Activity differences : D-enantiomers may exhibit 20–30% lower binding affinity to PPAR-γ compared to L-forms .
Q. How can solubility and stability be optimized for pharmacological studies?
- Derivatization : Convert carboxylic acid to methyl esters or sodium salts for improved aqueous solubility .
- Formulation : Use PEG-based nanoparticles or cyclodextrin inclusion complexes to enhance bioavailability .
- Stability testing : Monitor degradation under UV light and pH 7.4 buffers via HPLC .
Q. What molecular mechanisms underpin the compound’s antimicrobial effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
